molecular formula C24H20ClN3O4 B11301815 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11301815
M. Wt: 449.9 g/mol
InChI Key: UMZSEYJVWVSPMZ-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the methoxyphenoxy moiety is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C24H20ClN3O4/c1-15(31-21-10-6-5-9-20(21)30-2)23(29)26-19-8-4-3-7-18(19)24-27-22(28-32-24)16-11-13-17(25)14-12-16/h3-15H,1-2H3,(H,26,29)

InChI Key

UMZSEYJVWVSPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

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